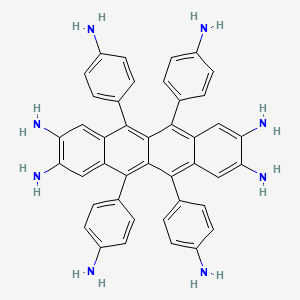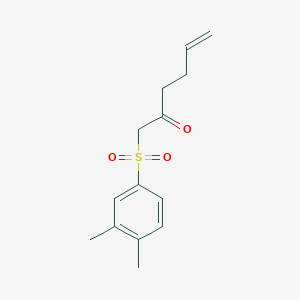![molecular formula C12H14N4O B14193398 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-21-6](/img/structure/B14193398.png)
2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group attached to a pyrimidine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-methylphenol with 5-methylpyrimidine-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol include:
- 2-Amino-5-methylphenol
- 5-Methylpyrimidine-2-amine
- 2-Amino-5-methylpyridine
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines the properties of both aminopyrimidines and phenols. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
920512-21-6 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-amino-5-[[(5-methylpyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H14N4O/c1-8-5-14-12(15-6-8)16-7-9-2-3-10(13)11(17)4-9/h2-6,17H,7,13H2,1H3,(H,14,15,16) |
InChI Key |
FPGVIXVKPJEJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
